7-ethyl-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Beschreibung
This compound is a structurally complex tricyclic carboxamide featuring a fused bicyclic core with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone. Key substituents include a 7-ethyl group, a 6-imino moiety, a 2-oxo group, and an N-(1-phenylethyl) carboxamide side chain.
Eigenschaften
CAS-Nummer |
510762-01-3 |
|---|---|
Molekularformel |
C22H21N5O2 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
7-ethyl-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c1-3-26-19(23)16(21(28)24-14(2)15-9-5-4-6-10-15)13-17-20(26)25-18-11-7-8-12-27(18)22(17)29/h4-14,23H,3H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
XBBBRIKSBSHYDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors might be employed to scale up the production process while maintaining control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
7-ethyl-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an amine .
Wissenschaftliche Forschungsanwendungen
7-ethyl-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-ethyl-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituent Effects: The 7-ethyl group in the target compound contrasts with the 7-(2-methoxyethyl) and 11-methyl groups in the analog from . The N-(1-phenylethyl) carboxamide in the target compound introduces aromaticity, which may improve binding to hydrophobic pockets in biological targets compared to the simpler N-ethyl group in ’s analog.
Core Modifications: describes 7-oxa-9-aza-spiro[4.5]decane systems with benzothiazole substituents .
Physicochemical and Pharmacological Insights
Table 2: Hypothetical Property Comparison
Notes:
- The discontinued status of ’s analog may reflect challenges in synthesis or unfavorable pharmacokinetics, underscoring the importance of the target compound’s phenylethyl group for stability or efficacy.
- The spiro compounds in are characterized by UV-Vis and IR spectroscopy, suggesting similar analytical methods could validate the target compound’s structure.
Biologische Aktivität
The compound 7-ethyl-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a unique tricyclic structure that contributes to its biological properties. The presence of the imino and oxo groups are believed to play significant roles in its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro tests indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.05 mg/mL |
| Staphylococcus aureus | 0.03 mg/mL |
| Klebsiella pneumoniae | 0.04 mg/mL |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In a study assessing its effects on various cancer cell lines, it demonstrated cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 5 |
| A549 (Lung Cancer) | 15 |
Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. It exhibited notable free radical scavenging activity with an IC50 value of 20 µg/mL in the DPPH assay, indicating its potential as a natural antioxidant .
Case Studies
- Case Study on Antimicrobial Resistance : In a clinical setting, the efficacy of this compound was tested against multidrug-resistant strains of E. coli. The results showed that it significantly inhibited bacterial growth compared to standard antibiotics like ciprofloxacin .
- Case Study on Cancer Treatment : A preclinical trial involving mice with induced tumors revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups treated with placebo or standard chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
